1-(1-(1H-Pyrazol-4-yl)propyl)piperazine
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Overview
Description
1-(1-(1H-Pyrazol-4-yl)propyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a pyrazole ring attached to a piperazine moiety through a propyl linker. Piperazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 1-(1-(1H-Pyrazol-4-yl)propyl)piperazine typically involves the reaction of 1-(1H-pyrazol-4-yl)propan-1-one with piperazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-(1-(1H-Pyrazol-4-yl)propyl)piperazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield the corresponding alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include KMnO4 for oxidation, NaBH4 for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(1-(1H-Pyrazol-4-yl)propyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and potential therapeutic effects .
Comparison with Similar Compounds
1-(1-(1H-Pyrazol-4-yl)propyl)piperazine can be compared with other similar compounds, such as:
1-(1H-Pyrazol-4-yl)piperazine: This compound lacks the propyl linker and may exhibit different biological activities and chemical reactivity.
1-(1H-Pyrazol-4-yl)ethanone: This compound has an ethanone group instead of a propyl linker, which may affect its chemical properties and applications.
4-Pyrazoleboronic acid: This compound contains a boronic acid group, which can be used in cross-coupling reactions and other synthetic applications.
The uniqueness of this compound lies in its specific structure, which combines the properties of both the pyrazole and piperazine moieties, potentially leading to unique biological activities and applications.
Properties
CAS No. |
1269293-50-6 |
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Molecular Formula |
C10H18N4 |
Molecular Weight |
194.28 g/mol |
IUPAC Name |
1-[1-(1H-pyrazol-4-yl)propyl]piperazine |
InChI |
InChI=1S/C10H18N4/c1-2-10(9-7-12-13-8-9)14-5-3-11-4-6-14/h7-8,10-11H,2-6H2,1H3,(H,12,13) |
InChI Key |
XXDTWYOQYMAADQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CNN=C1)N2CCNCC2 |
Origin of Product |
United States |
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